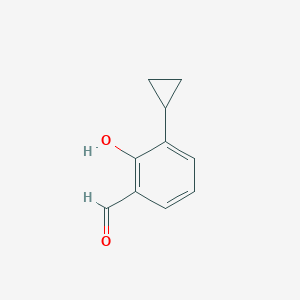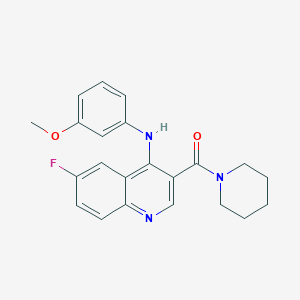
(6-Fluoro-4-((3-methoxyphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Fluoro-4-((3-methoxyphenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22FN3O2 and its molecular weight is 379.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorophores and Labeling Reagents
- Fluorophore Applications : A novel fluorophore, 6-methoxy-4-quinolone, demonstrated strong fluorescence across a broad pH range in aqueous media, making it an excellent candidate for biomedical analysis. Its high stability against light and heat, along with its potent fluorescence, suggest its utility as a fluorescent labeling reagent. This indicates potential applications of related compounds in fluorescent tagging and imaging within scientific research, especially for tracking biological molecules in complex media (Hirano et al., 2004).
Anticancer Research
- Tubulin Polymerization Inhibitors : Compounds based on the 2-anilino-3-aroylquinoline structure have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. These compounds, particularly those with modifications at specific positions, showed remarkable antiproliferative activity and the ability to arrest the cell cycle, leading to apoptosis. This suggests that structurally related compounds could serve as potent anticancer agents by targeting tubulin polymerization (Srikanth et al., 2016).
Antimicrobial Research
- Antitubercular Activities : Certain mefloquine derivatives, including a compound structurally related to quinolines and piperidines, have shown significant antitubercular activity. These findings underscore the potential of similar compounds in developing new antitubercular agents, highlighting the importance of structural modification in enhancing antimicrobial efficacy (Wardell et al., 2011).
Spectroscopic Properties
- Spectroscopic Analysis : The study of the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones provided insights into the effects of structure and environment on their spectroscopic behaviors. This could inform the development of novel compounds for use in photophysical studies or as part of materials science research (Al-Ansari, 2016).
Mécanisme D'action
Target of Action
Similar compounds have shown high in vitro binding affinity forLeucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that has been associated with Parkinson’s disease .
Pharmacokinetics
The compound’s unique structure offers potential in drug discovery, suggesting that it may have favorable pharmacokinetic properties.
Propriétés
IUPAC Name |
[6-fluoro-4-(3-methoxyanilino)quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-28-17-7-5-6-16(13-17)25-21-18-12-15(23)8-9-20(18)24-14-19(21)22(27)26-10-3-2-4-11-26/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBIJUSKXAZQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2835228.png)
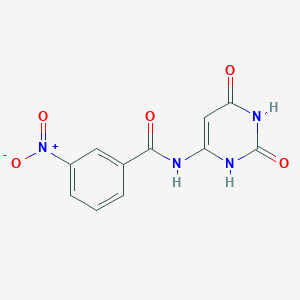
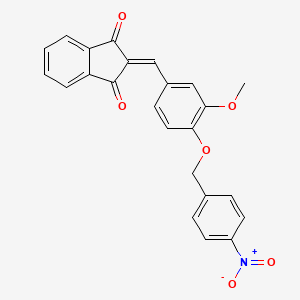
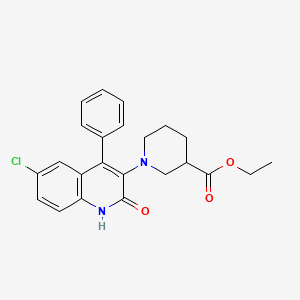
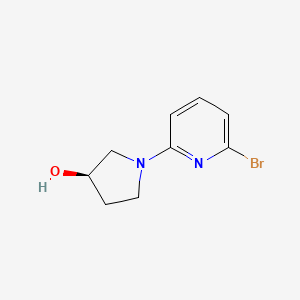
![3-[[(4Ar,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-1-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2835237.png)
![N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2835239.png)
![4-[(2,5-Dimethylphenyl)methyl]piperidine](/img/structure/B2835241.png)
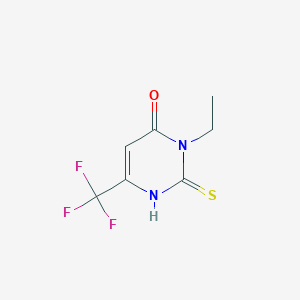
![2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2835244.png)

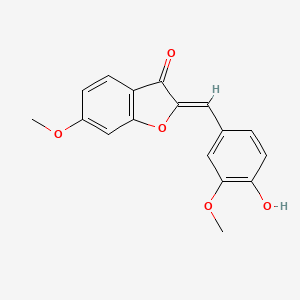
![Tert-butyl 7-[3-(prop-2-enoylamino)propanoylamino]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate](/img/structure/B2835247.png)
